N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide
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Overview
Description
N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyano group, a keto group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide typically involves the reaction of 1,3-diphenylpropane-1,3-dione with benzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions for several hours. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.
Substitution: The cyano group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include sulfonic acids, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- N-(3-oxo-1,3-diphenylprop-1-en-1-yl)benzamide
- 2-Cyano-3-(1-phenyl-3-oxo-1-en-1-yl)benzenesulfonamide
- N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzamide
Uniqueness
N-(2-Cyano-3-oxo-1,3-diphenylprop-1-en-1-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
189313-10-8 |
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Molecular Formula |
C22H16N2O3S |
Molecular Weight |
388.4 g/mol |
IUPAC Name |
N-(2-cyano-3-oxo-1,3-diphenylprop-1-enyl)benzenesulfonamide |
InChI |
InChI=1S/C22H16N2O3S/c23-16-20(22(25)18-12-6-2-7-13-18)21(17-10-4-1-5-11-17)24-28(26,27)19-14-8-3-9-15-19/h1-15,24H |
InChI Key |
CPGBLAQKRMIROQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C#N)C(=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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